(2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone
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Overview
Description
(2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone is a synthetic compound known for its potential pharmacological applications. This compound features a complex structure that includes an indole core, a piperidine ring, and a benzyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindole with 3-methylbenzyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with piperidine and methanone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole positions using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, (2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. It has shown activity in various bioassays, indicating potential therapeutic applications .
Medicine
In medicine, this compound is being investigated for its potential use in treating diseases such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the synthesis of other valuable chemicals and materials. Its versatility makes it a useful intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone
- (2-methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazol-1-yl)(piperidin-5-yl)methanone
Uniqueness
What sets (2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone apart is its unique combination of an indole core with a piperidine ring and a benzyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H26N2O |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
[2-methyl-1-[(3-methylphenyl)methyl]indol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H26N2O/c1-17-7-6-8-19(13-17)16-25-18(2)14-21-15-20(9-10-22(21)25)23(26)24-11-4-3-5-12-24/h6-10,13-15H,3-5,11-12,16H2,1-2H3 |
InChI Key |
WUZUGVLACRMGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC3=C2C=CC(=C3)C(=O)N4CCCCC4)C |
Origin of Product |
United States |
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